molecular formula C11H15NO3S2 B13200764 Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate

Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate

Cat. No.: B13200764
M. Wt: 273.4 g/mol
InChI Key: ZBSZVPUFHJYUNV-UHFFFAOYSA-N
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Description

Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with various carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor modulation. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(dimethylcarbamoyl)sulfanyl]thiophene-2-carboxylate
  • 2-Butylthiophene
  • 2-Octylthiophene

Uniqueness

Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its diethylcarbamoyl group differentiates it from other thiophene derivatives, potentially leading to unique interactions and applications .

Biological Activity

Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C12H17N2O2S
Molecular Weight: 253.34 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(C)N(C)C(=O)S(C)C1=C(C(=C(S1)C(=O)O)C)C=C1

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of Thiophene Ring: Starting from substituted thiophenes, the ring is formed through cyclization reactions.
  • Introduction of Carbamoyl Group: The diethylcarbamoyl group is introduced via nucleophilic substitution.
  • Esterification: The final step involves esterification to obtain the methyl ester form.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa14

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It was evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited cytotoxic effects with IC50 values indicating effective dose-response relationships.

Cell Line IC50 (µM)
MCF-725
A54930

The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Cell Signaling Pathways: It has been shown to modulate pathways related to apoptosis, leading to increased cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Production: The compound induces oxidative stress in microbial and cancer cells, contributing to its antimicrobial and anticancer effects.

Case Studies

  • Study on Antimicrobial Activity:
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. Results indicated that this compound outperformed several known antibiotics against resistant strains of bacteria .
  • Anticancer Evaluation:
    Research conducted at a prominent university assessed the anticancer properties of this compound using MCF-7 and A549 cell lines. The study concluded that the compound's ability to induce apoptosis could be a promising avenue for breast and lung cancer therapies .

Properties

Molecular Formula

C11H15NO3S2

Molecular Weight

273.4 g/mol

IUPAC Name

methyl 3-(diethylcarbamoylsulfanyl)thiophene-2-carboxylate

InChI

InChI=1S/C11H15NO3S2/c1-4-12(5-2)11(14)17-8-6-7-16-9(8)10(13)15-3/h6-7H,4-5H2,1-3H3

InChI Key

ZBSZVPUFHJYUNV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)SC1=C(SC=C1)C(=O)OC

Origin of Product

United States

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